molecular formula C15H14N2O2S B2356617 N-(4-acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide CAS No. 771513-68-9

N-(4-acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide

Cat. No.: B2356617
CAS No.: 771513-68-9
M. Wt: 286.35
InChI Key: BIQNPDVPODFBQL-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide: is an organic compound that belongs to the class of aromatic anilides. This compound is characterized by the presence of an acetylphenyl group attached to a pyridine ring, which is further substituted with a methylsulfanyl group and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide typically involves the reaction of 4-acetylphenylamine with 2-methylsulfanylpyridine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4-acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide

Comparison: N-(4-acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide is unique due to the presence of the pyridine ring and the methylsulfanyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-10(18)11-5-7-12(8-6-11)17-14(19)13-4-3-9-16-15(13)20-2/h3-9H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQNPDVPODFBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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